molecular formula C13H16O3 B3064763 2',4'-Dihydroxy-3'-prenylacetophenone CAS No. 19825-40-2

2',4'-Dihydroxy-3'-prenylacetophenone

Cat. No.: B3064763
CAS No.: 19825-40-2
M. Wt: 220.26 g/mol
InChI Key: HUEWXRMYZUGMME-UHFFFAOYSA-N
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Description

2',4'-Dihydroxy-3'-prenylacetophenone is a prenylated acetophenone derivative characterized by a hydroxyl group at the 2' and 4' positions of the benzene ring and a prenyl (3-methylbut-2-enyl) group at the 3' position. This compound is primarily studied for its role as a synthetic intermediate in organic chemistry and for its bioactive properties, which may include antioxidant, anti-inflammatory, or antimicrobial effects .

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)4-5-11-12(15)7-6-10(9(3)14)13(11)16/h4,6-7,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEWXRMYZUGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448850
Record name 2',4'-dihydroxy-3'-prenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19825-40-2
Record name 2',4'-dihydroxy-3'-prenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dihydroxy-3’-prenylacetophenone typically involves the prenylation of acetophenone derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate, followed by hydroxylation using reagents like sodium hydroxide .

Industrial Production Methods

Industrial production methods for 2’,4’-Dihydroxy-3’-prenylacetophenone often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-3’-prenylacetophenone undergoes various chemical reactions including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,4’-Dihydroxy-3’-prenylacetophenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural pesticides and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2’,4’-Dihydroxy-3’-prenylacetophenone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.

    Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Variations at the 3' Position

The 3' substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 3' Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
2',4'-Dihydroxy-3'-prenylacetophenone Prenyl (C₅H₇) C₁₄H₁₆O₃* 232.27* High lipophilicity; bioactive potential
2',4'-Dihydroxy-3'-methylacetophenone Methyl (CH₃) C₉H₁₀O₃ 166.17 Simpler structure; lower solubility
2',4'-Dihydroxy-3'-propylacetophenone Propyl (C₃H₇) C₁₁H₁₄O₃ 194.23 Intermediate lipophilicity; synthetic precursor
2',4'-Dihydroxy-3',6'-dimethoxydihydrochalcone Methoxy (OCH₃) C₁₇H₁₈O₅ 302.30 Dihydrochalcone backbone; electron-donating groups
3',4'-Dihydroxy-2-(azepinyl)acetophenone Hexahydroazepine C₁₄H₁₉NO₃ 249.31 Nitrogen-containing heterocycle; pharmaceutical relevance

*Estimated based on structural analogy to and .

Functional Group Impact

  • Prenyl vs. Alkyl Groups : The prenyl group’s unsaturated bond and branched structure enhance steric bulk and lipophilicity compared to linear alkyl chains (e.g., propyl or methyl). This may improve interactions with hydrophobic enzyme pockets or cellular membranes .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in dihydrochalcone derivatives) reduce polarity and hydrogen-bonding capacity compared to hydroxyl groups, altering solubility and target affinity .

Antioxidant and Anti-inflammatory Properties

  • Prenylated Derivatives: Prenylation is associated with enhanced antioxidant activity in phenylpropanoids, as seen in ginger-derived compounds like 3-hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one. The prenyl group may stabilize free radicals via resonance effects .
  • Methyl and Propyl Analogs: Simpler alkyl derivatives (e.g., 2',4'-dihydroxy-3'-methylacetophenone) exhibit moderate bioactivity, often requiring higher concentrations for efficacy compared to prenylated counterparts .

Physicochemical Properties

  • Solubility : Prenylated derivatives are less soluble in polar solvents (e.g., water) compared to hydroxyl-rich analogs but exhibit better solubility in organic solvents like DMSO or chloroform .
  • Stability : The conjugated double bond in the prenyl group may increase susceptibility to oxidation, necessitating storage at low temperatures (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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